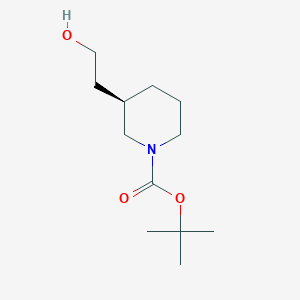

(R)-1-N-Boc-Piperidine-3-ethanol

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry

Chiral piperidine scaffolds are fundamental structural units in the fields of organic synthesis and medicinal chemistry, frequently forming the core of numerous active pharmaceutical ingredients. thieme-connect.comresearchgate.net The piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent feature in many approved drugs. thieme-connect.comthieme-connect.comnih.gov The introduction of chirality into this scaffold has garnered significant interest as it can profoundly influence a molecule's druggability and its interaction with biological targets. thieme-connect.comthieme-connect.com

The strategic incorporation of chiral piperidine moieties into small molecules offers several advantages in drug design and discovery. thieme-connect.comresearchgate.netdoaj.org These benefits include:

Modulation of Physicochemical Properties : The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. Introducing chiral centers can alter properties like solubility and lipophilicity (logP/logD), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Enhancement of Biological Activity and Selectivity : Chirality is crucial for the specific binding of a drug molecule to its target protein. thieme-connect.comthieme-connect.com Utilizing a specific enantiomer of a piperidine-containing compound can lead to significantly higher potency and selectivity for the intended biological target, while the other enantiomer may be less active or even exhibit off-target effects. For instance, introducing a chiral center in the piperidine ring of certain fibrinolysis inhibitors was found to dramatically increase their selectivity. thieme-connect.com

Reduction of Cardiac Toxicity : Research has indicated that the use of chiral piperidine scaffolds can help in reducing cardiotoxicity associated with the hERG channel. thieme-connect.comresearchgate.net

Despite the fact that synthesizing chiral piperidine scaffolds can involve more complex and lengthier synthetic routes, the potential for improved efficacy, selectivity, and safety often justifies the increased effort. thieme-connect.com The 4-piperidone (B1582916) scaffold, a related structure, is also a key building block for synthesizing more complex heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov

The Role of (R)-1-N-Boc-Piperidine-3-ethanol as a Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. chemimpex.com Its structure features a piperidine ring, which is a common motif in many biologically active compounds, and a hydroxyl group, making it a versatile intermediate for further chemical modifications. chemimpex.comugent.be The "Boc" (tert-butyloxycarbonyl) group is a protecting group on the nitrogen atom of the piperidine ring. This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for the selective functionalization of the nitrogen atom at a desired stage in a synthetic sequence. nbinno.com

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its utility lies in its ability to introduce a specific stereochemistry—the (R)-configuration—into a target molecule. This is critical in drug development, where a specific enantiomer often accounts for the desired therapeutic effect. The use of such enantiomerically pure building blocks facilitates the synthesis of single-enantiomer drugs, avoiding the complications of separating isomers later in the process.

The applications of this building block are diverse, including its use in the synthesis of:

Pharmaceuticals : It is an important intermediate in the development of various therapeutic agents. chemimpex.com

Agrochemicals : It is utilized in the creation of new pesticides and herbicides. chemimpex.com

Materials Science : The compound is also explored in the synthesis of polymers and other materials. chemimpex.com

The table below provides a summary of the key chemical properties of 1-N-Boc-piperidine-3-ethanol.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | Solid, Oil |

| Synonyms | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, N-Boc-3-(2-hydroxyethyl)piperidine |

Data sourced from reference cymitquimica.com

Overview of Research Trajectories for Enantiopure Compounds

The development and synthesis of enantiopure compounds, which are single enantiomers of a chiral molecule, is a major focus in modern chemistry and pharmaceutical science. nih.gov Research in this area follows several key trajectories, aimed at achieving high levels of stereochemical control and efficiency.

One major strategy is asymmetric synthesis , which involves creating a chiral molecule from an achiral or racemic starting material using a chiral catalyst, reagent, or auxiliary. nih.gov This approach allows for the direct formation of the desired enantiomer, often with high enantiomeric excess. For example, stereoselective alkylation reactions on chiral lactam scaffolds can generate new stereocenters, including quaternary ones, in a controlled manner. nih.gov

Another critical approach is the use of the chiral pool , which involves utilizing readily available, inexpensive, enantiopure natural products like amino acids or sugars as starting materials. researchgate.net this compound can be considered a member of the synthetic chiral pool, a set of versatile, enantiopure building blocks that can be used to construct a wide array of complex target molecules. nih.gov The synthesis of complex piperidine alkaloids often relies on such chiral building blocks to ensure the correct stereochemistry in the final product. researchgate.net

Chiral separation , or resolution, is another important trajectory. This involves separating a racemic mixture into its individual enantiomers. While often more costly and less efficient than asymmetric synthesis, it remains a vital technique. acs.org Methods for chiral separation are continually evolving, with techniques like chiral high-performance liquid chromatography (HPLC) being fundamental in both analytical and preparative scales for verifying and obtaining enantiopure compounds. youtube.com Newer research has even explored enantiospecific interactions with magnetic substrates as a novel method for separation. acs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654179 | |

| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389889-62-7 | |

| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389889-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 N Boc Piperidine 3 Ethanol and Analogous Chiral Piperidines

Stereoselective Synthesis Strategies

Stereoselective synthesis provides the most direct and efficient routes to optically active molecules by creating a desired stereoisomer from a prochiral substrate. These strategies are broadly categorized into asymmetric catalysis, which uses chiral catalysts, and biocatalysis, which employs enzymes.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is dominated by transition metal complexes with chiral ligands and, increasingly, by highly selective enzymes.

Transition metals, owing to their diverse reactivity, are central to asymmetric synthesis. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Rhodium (Rh): Rhodium catalysis is particularly effective for the asymmetric hydrogenation and functionalization of pyridine (B92270) and its derivatives. A notable strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine precursors to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Another powerful method is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, which can be used to construct piperidine (B6355638) scaffolds with high enantioselectivity. researchgate.net Furthermore, a reductive transamination of pyridinium salts, catalyzed by rhodium, enables the synthesis of various chiral piperidines with excellent diastereo- and enantioselectivity. snnu.edu.cnnih.govnih.gov

Palladium (Pd): Palladium catalysts are versatile tools for C-C and C-N bond formation. An asymmetric palladium/GF-Phos-catalyzed carbenylative amination of N-tosylhydrazones and vinyl iodides provides access to chiral piperidines in good yields and high enantiomeric ratios. rsc.orgresearchgate.net Additionally, Pd(II)-catalyzed 1,3-chirality transfer reactions of N-protected ζ-amino allylic alcohols have been developed to produce substituted piperidines with high stereoselectivity. dntb.gov.ua Asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst also offers a route to chiral piperazin-2-ones, which are structurally related to piperidines. dntb.gov.ua

Iridium (Ir): Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of N-heterocycles. The hydrogenation of 2-substituted pyridinium salts using chiral iridium catalysts provides chiral piperidines with high enantioselectivity. researchgate.net This activation of simple pyridines as their salt form helps to avoid catalyst inhibition and enhances substrate reactivity. Chemo-enzymatic cascades combining amine oxidases with ene-imine reductases (EneIREDs) have also proven effective for the dearomatization of activated pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines.

Copper (Cu): Copper-catalyzed reactions offer a cost-effective approach to asymmetric synthesis. For instance, Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines is a key step in a strategy to access enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. Copper catalysts have also been employed in asymmetric Michael reactions using α-amino acid amides as chiral auxiliaries to produce optically active piperidine derivatives with high enantiomeric excess (ee).

Gold (Au): Gold catalysis is particularly effective in activating alkynes and allenes. An enantiospecific synthesis of pyridinones from amino acids has been developed using a gold-catalyzed cyclization strategy. These pyridinones serve as versatile intermediates that can be further transformed into asymmetric piperidines. The design of chiral ligands for gold complexes is crucial for achieving high levels of stereocontrol in these transformations.

Nickel (Ni): Nickel catalysis is gaining prominence for asymmetric cross-coupling reactions. Chiral nickel complexes can catalyze the enantioconvergent coupling of alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of α-amino acids to form chiral amines. This methodology provides a route to chiral building blocks that can be used in the synthesis of complex molecules containing piperidine rings. Furthermore, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones has been achieved, yielding chiral sulfones with excellent enantioselectivities.

Chromium (Cr): Chromium catalysts are effective in various asymmetric transformations, such as the Nozaki-Hiyama-Kishi reaction. Recently, an unprecedented chromium-catalyzed asymmetric Reformatsky reaction has been developed, which allows for the synthesis of chiral β-hydroxy carbonyl compounds from α-halo esters and amides. rsc.org While not a direct piperidine synthesis, this method provides access to key chiral synthons that could be elaborated into the target structures.

| Metal | Reaction Type | Substrate Example | Product Example | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|---|

| Rhodium | Asymmetric Reductive Heck | Arylboronic acid + Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | High | snnu.edu.cn |

| Palladium | Asymmetric Carbenylative Amination | (E)-vinyl iodide + N-tosylhydrazone | 2-Substituted Piperidine | up to 96.5:3.5 er | rsc.orgresearchgate.net |

| Iridium | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salt | 2-Substituted Piperidine | High | researchgate.net |

| Copper | Asymmetric Protoborylation | 1,2-Dihydropyridine | 3-Boryl-tetrahydropyridine | High | |

| Gold | Asymmetric Cyclization | Ynenoate derived from amino acid | Chiral Pyridinone | Excellent Stereocontrol | |

| Nickel | Enantioconvergent Coupling | Racemic α-phthalimido alkyl chloride + Alkylzinc | Chiral Protected Amine | High | |

| Chromium | Asymmetric Reformatsky Reaction | α-Bromo ester + Aldehyde | β-Hydroxy ester | High | rsc.org |

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally friendly conditions. For the synthesis of (R)-1-N-Boc-piperidine-3-ethanol, key biocatalytic methods include stereoselective reductions and resolutions.

The most direct route to the chiral alcohol precursor of the target molecule is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone. Ketoreductases (KREDs) are highly effective enzymes for this transformation. These enzymes utilize nicotinamide cofactors (NADH or NADPH) as a source of hydrides.

Significant research has focused on the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, using KREDs. These processes often employ a cofactor regeneration system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap substrate like glucose to regenerate the consumed NADPH or NADH. This avoids the use of stoichiometric amounts of the expensive cofactor. Strategies involve co-expressing both the KRED and GDH genes in a host organism like E. coli, creating a whole-cell biocatalyst that can perform the reduction with high efficiency. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, this approach has achieved substrate concentrations of 100 g/L with conversions over 97% and enantiomeric excess greater than 99%.

While many identified KREDs exhibit (S)-selectivity for N-Boc-3-piperidone, screening of microbial cultures has also identified strains with (R)-selectivity, which would yield the desired (R)-N-Boc-3-hydroxypiperidine precursor for the title compound. Enzyme engineering and directed evolution can be further applied to enhance the activity and selectivity of these (R)-specific ketoreductases.

| Enzyme System | Substrate | Product | Cofactor Regeneration | Key Findings | Reference |

|---|---|---|---|---|---|

| (R)-specific Carbonyl Reductase from Candida parapsilosis (CprCR) + GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Glucose Dehydrogenase (GDH) | Identified an (R)-specific enzyme that produces the (S)-alcohol. Achieved 97.8% conversion and 99.8% ee at 100 g/L substrate. | |

| Co-expressed KRED and GDH in E. coli | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Glucose Dehydrogenase (GDH) | Optimized co-expression strategy; achieved >99% conversion and >99% ee. | |

| Screened Microbial Colonies | N-1-Boc-3-piperidone | (R)- or (S)-1-Boc-3-hydroxypiperidine | Whole-cell endogenous | Screening of 10 colonies revealed 3 with (R)-selectivity, indicating potential for producing the desired (R)-enantiomer. |

Kinetic resolution is a method for separating a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. For the synthesis of this compound, this would involve the resolution of racemic 1-N-Boc-piperidine-3-ethanol.

Lipases are commonly used enzymes for kinetic resolution of alcohols via enantioselective acylation. In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer) to its corresponding ester, leaving the desired (R)-alcohol unreacted. The unreacted (R)-alcohol and the (S)-ester can then be separated. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. This can be overcome by a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

While not a direct synthesis of the target alcohol, the synthesis of chiral 3-aminopiperidines is a crucial methodology for analogous structures. ω-Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. researchgate.net

The asymmetric amination of 1-Boc-3-piperidone using ω-TAs is a well-established, single-step method to produce both (R)- and (S)-3-amino-1-Boc-piperidine with high yields and excellent enantiomeric excess. researchgate.net (R)-3-amino-1-Boc-piperidine is a key precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors used in antidiabetic agents. researchgate.net By selecting either an (R)-selective or (S)-selective transaminase, either enantiomer of the product can be accessed. Immobilization of the enzymes allows for their reuse over multiple cycles, enhancing the process's industrial viability. researchgate.net

| Enzyme | Substrate | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| ATA-256-IMB ((R)-selective) | 1-Boc-3-piperidone | Isopropylamine | (R)-3-amino-1-Boc-piperidine | >99% | >99% | researchgate.net |

| ATA-025-IMB ((S)-selective) | 1-Boc-3-piperidone | Isopropylamine | (S)-3-amino-1-Boc-piperidine | >99% | >99% | researchgate.net |

| Transaminase Catalyst | 3-piperidone derivative | Isopropylamine | (R)-3-amino piperidine derivative | High | High |

Biocatalytic Asymmetric Synthesis

Chiral Auxiliary-Controlled Methods

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. beilstein-journals.org This strategy has been effectively employed in the synthesis of chiral piperidines. One notable approach involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net In a typical sequence, a pyridine derivative is functionalized with a chiral auxiliary, such as an Evans oxazolidinone, and subsequently hydrogenated. The steric hindrance imposed by the auxiliary directs the hydrogenation to occur from the less hindered face, thereby establishing the desired stereochemistry in the resulting piperidine ring. researchgate.net The auxiliary can then be cleaved and recovered for reuse. While this method has been successfully applied to the synthesis of various substituted piperidines, its direct application to this compound would involve the hydrogenation of a suitably substituted pyridine precursor bearing a chiral auxiliary.

Another class of chiral auxiliaries that have found application in asymmetric synthesis are pseudoephedrine amides. beilstein-journals.org In this approach, a carboxylic acid-containing substrate is coupled with (R,R)- or (S,S)-pseudoephedrine to form an amide. The α-proton of the carbonyl can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the conformation of the chiral auxiliary. beilstein-journals.org Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

| Chiral Auxiliary | Key Feature | Application in Piperidine Synthesis |

| Evans Oxazolidinones | Steric hindrance directs diastereoselective reactions. | Diastereoselective hydrogenation of pyridine derivatives. researchgate.net |

| Pseudoephedrine | Forms a chiral amide that directs diastereoselective alkylation of the corresponding enolate. | Asymmetric synthesis of substituted piperidines. beilstein-journals.org |

Chiral Pool-Derived Routes (e.g., from L-Glutamic Acid, D-Ornithine)

The use of readily available, enantiomerically pure starting materials from the chiral pool is a powerful strategy for the synthesis of complex chiral molecules. L-Glutamic acid and D-ornithine are particularly attractive starting materials for the synthesis of (R)-piperidine derivatives due to their inherent chirality.

D-Ornithine is another valuable precursor for the synthesis of (R)-3-(Boc-amino)piperidine. A described synthetic route involves the cyclization of methyl esters derived from D-ornithine. researchgate.net The synthesis of (R)-3-(Boc-amino)piperidine from D-ornithine hydrochloride has been reported to proceed via the formation of crude methyl orthinate dihydrochloride, which is then cyclized. chemicalbook.com

| Chiral Pool Precursor | Key Synthetic Steps | Reported Product |

| L-Glutamic Acid | Esterification, reduction to diol, tosylation, cyclization. researchgate.net | Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net |

| D-Glutamic Acid | Hydroxyl esterification, Boc protection, ester reduction, hydroxyl activation, cyclization, deprotection. google.com | (R)-3-amino piperidine hydrochloride. google.com |

| D-Ornithine | Cyclization of methyl esters. researchgate.net | (R)-3-(Boc-amino)piperidine. researchgate.net |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including piperidines. These methods often offer high levels of regio- and stereocontrol.

C-H Amination

Intramolecular C-H amination has emerged as a direct and efficient method for the synthesis of N-heterocycles. A catalytic, regio- and enantioselective δ-C-H cyanation of acyclic amines has been developed, which serves as a formal C-H amination. nih.govnsf.gov This reaction is enabled by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) from an N-centered radical. The resulting δ-amino nitriles can then be converted to a variety of chiral piperidines. nih.govnsf.gov This strategy provides an atypical (5+1) synthetic disconnection for accessing chiral piperidines from acyclic amines and a cyanide source. nih.govnsf.gov

Mannich Reactions and Cascade Reactions

The intramolecular Mannich reaction provides a convergent approach to polysubstituted piperidines. For instance, the reaction of δ-amino β-keto esters with aldehydes and ketones has been shown to be an effective method for the synthesis of functionalized piperidines. acs.orgnih.govresearchgate.net This transformation proceeds through the formation of an iminium ion, which then undergoes an intramolecular cyclization. This methodology has been applied to the concise asymmetric synthesis of the dendrobate alkaloid (+)-241D. acs.orgnih.govresearchgate.net

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient route to complex molecules. A stereoselective three-component vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines. rsc.org This reaction utilizes a 1,3-bis-trimethylsily enol ether as a dienolate and results in a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for the synthesis of various piperidine-containing natural products. rsc.org Chemo-enzymatic cascade reactions have also been employed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereocontrol. nih.gov

Reductive Hydroamination

Asymmetric reductive hydroamination represents a direct method for the synthesis of chiral amines from alkenes. While intermolecular versions can be challenging, intramolecular variants are well-established for the synthesis of cyclic amines. A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts has been reported for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.netnih.gov This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality on the newly formed piperidine ring. researchgate.netnih.gov

Electrophilic Cyclization

Electrophilic cyclization is a common strategy for the synthesis of piperidines. nih.gov This approach typically involves the activation of a double or triple bond by an electrophile, followed by intramolecular attack by a nitrogen nucleophile. While a broad and versatile method, achieving high levels of enantioselectivity can be a challenge and often requires the use of chiral catalysts or substrates. An electroreductive cyclization of imines with terminal dihaloalkanes has been reported for the synthesis of piperidine derivatives. beilstein-journals.org

Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated cyclic systems, including nitrogen-containing heterocyles like piperidines. wikipedia.orgorganic-chemistry.orgthieme-connect.com This reaction, catalyzed by metal alkylidene complexes (most notably those based on ruthenium, developed by Grubbs, and molybdenum, by Schrock), facilitates the intramolecular reaction of a diene to form a cycloalkene and a small, volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The thermodynamic driving force for the reaction is often the entropically favorable release of ethylene gas. organic-chemistry.org

The synthesis of chiral piperidine derivatives, analogous to this compound, can be strategically accomplished using RCM. The general approach involves the preparation of a suitable acyclic diene precursor containing a nitrogen atom and the desired stereocenter. The nitrogen is typically protected, for instance as a carbamate or amide, to ensure compatibility with the metathesis catalyst. semanticscholar.org The subsequent RCM reaction forges the six-membered ring of the tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Key to the synthesis of chiral piperidines is the introduction of stereochemistry in the acyclic precursor. This can be achieved through various methods, such as using chiral pool starting materials, asymmetric catalysis, or employing chiral auxiliaries. Once the chiral diene is synthesized, the RCM reaction cyclizes it to form the desired heterocyclic framework. The choice of catalyst is crucial and can influence reaction efficiency and selectivity. Second-generation Grubbs' catalysts, featuring N-heterocyclic carbene (NHC) ligands, are often favored for their higher activity and broader functional group tolerance compared to first-generation catalysts. organic-chemistry.orgnih.gov

Below is a representative table of catalysts and conditions used in RCM for the synthesis of N-protected tetrahydropyridines, the direct precursors to chiral piperidines.

Table 1: Representative Catalysts and Conditions for RCM in Piperidine Synthesis

| Catalyst | Substrate Type | Solvent | Temperature | Typical Yield | Reference |

| Grubbs' 1st Gen. | N-Tosyl diallylamine | Dichloromethane | Reflux | Good to Excellent | nih.gov |

| Grubbs' 2nd Gen. (HG-II) | N-Boc diallylamine | Dichloromethane | Room Temp - Reflux | High to Excellent | organic-chemistry.orgnih.gov |

| Hoveyda-Grubbs' 2nd Gen. | N-Allyl-N-homoallyl carbamate | Toluene | 80 °C | High | nih.gov |

| Schrock's Molybdenum Catalyst | N-Allyl-N-homoallyl amide | Benzene | Room Temperature | Good to High | nih.gov |

N-Protection Strategies and Deprotection in Synthesis

In the multi-step synthesis of complex molecules like piperidine derivatives, the protection and deprotection of reactive functional groups is a fundamental strategy. total-synthesis.com The nitrogen atom of the piperidine ring is a nucleophilic and basic center, which can interfere with various reaction conditions. Therefore, its temporary protection is often necessary.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. total-synthesis.comfishersci.co.uk The Boc group is introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). This reaction is typically carried out in the presence of a base like triethylamine or sodium hydroxide. total-synthesis.com The resulting N-Boc piperidine is a carbamate, which significantly attenuates the nucleophilicity and basicity of the nitrogen atom. total-synthesis.com This protection makes the compound stable to many nucleophilic reagents, bases, and catalytic hydrogenation conditions. total-synthesis.com

Deprotection, or the removal of the Boc group, is most commonly achieved under acidic conditions. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in solvents like dioxane or methanol, are effective for this transformation. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to release the free amine. total-synthesis.com This orthogonality—being stable to basic/nucleophilic conditions but labile to acid—makes the Boc group highly valuable in synthetic sequences where other protecting groups, such as Fmoc (removed by base) or Cbz (removed by hydrogenolysis), are also used. total-synthesis.com

Table 2: Common Conditions for Boc-Protection and Deprotection of Piperidines

| Transformation | Reagent(s) | Solvent(s) | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH) | Dichloromethane, THF, Water | Room Temperature |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Deprotection | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temperature |

Derivatization Reactions in Synthetic Pathways

This compound is a valuable chiral building block, and its utility is greatly enhanced by the derivatization of its primary alcohol functional group. chemimpex.com The hydroxyl group of the ethanol (B145695) side chain can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups and the extension of carbon chains.

Direct displacement of the hydroxyl group is difficult because it is a poor leaving group. Therefore, the first step in a nucleophilic substitution pathway is typically the conversion of the hydroxyl group into a better leaving group. Common methods include transformation into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). For example, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine yields the corresponding tosylate or mesylate. Triflate esters, which are exceptionally good leaving groups, can be prepared using trifluoromethanesulfonic anhydride. rsc.org

Once activated, the carbon bearing the leaving group becomes highly electrophilic and susceptible to attack by a variety of nucleophiles in an Sₙ2 reaction. rsc.org This process typically proceeds with an inversion of configuration at the stereocenter if the chiral center is directly involved. However, in the case of this compound, the substitution occurs on the side chain, preserving the stereochemistry at the C3 position of the piperidine ring. This allows for the synthesis of a diverse range of derivatives while retaining the original chirality.

Table 3: Examples of Nucleophilic Substitution for Derivatization

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Organic Azides |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Nitriles |

| Halide | Lithium Bromide (LiBr) | Bromo (-Br) | Alkyl Halides |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | Thioethers |

| Malonate | Diethyl malonate (sodio derivative) | Alkylated malonate | Carboxylic Acid Derivatives |

Mechanistic and Computational Investigations of R 1 N Boc Piperidine 3 Ethanol Synthesis and Reactivity

Mechanistic Studies of Key Synthetic Transformations

The formation of the piperidine (B6355638) ring, a core structure of (R)-1-N-Boc-piperidine-3-ethanol, can be achieved through various synthetic transformations, among which copper-catalyzed C-H amination has emerged as a powerful method. nih.gov This process allows for the direct formation of C-N bonds, offering high levels of chemo-, regio-, and stereoselectivity. nih.gov

Copper-catalyzed C-H amination reactions are versatile methods for synthesizing piperidines through intramolecular cyclization. nih.govresearchgate.net These reactions often involve the use of a copper catalyst to activate a C-H bond and facilitate the formation of a new carbon-nitrogen bond. acs.org The mechanism can proceed through different pathways, often involving reactive intermediates such as copper-nitrenes. wikipedia.org

In a typical intramolecular C-H amination to form a piperidine ring, a suitable N-substituted precursor is treated with a copper catalyst. nih.gov The process is generally understood to begin with the generation of a reactive metal-nitrene species from an iodonium (B1229267) ylide in situ. wikipedia.org For copper-catalyzed systems, several C(sp³)–H bond amination processes have been described, showcasing the unique and versatile reactivity of copper complexes with good functional group tolerance. nih.govresearchgate.net The reaction can be influenced by various factors, including the nature of the ligand on the copper catalyst and the type of halogen in N-X amide reactants. researchgate.net While rhodium catalysts are also prominent in C-H amination, copper provides an effective alternative, often utilizing different nitrogen sources like N-fluoride amides. nih.govacs.org Mechanistic studies on these transformations have been pursued from both experimental and computational standpoints to elucidate the intricate steps involved. researchgate.net

The oxidation state of copper plays a central role in the catalytic cycle of C-H amination, with proposed mechanisms often involving cycles between Cu(I), Cu(II), and sometimes Cu(III). nih.govnih.gov A common pathway involves a Cu(I)/Cu(II) cycle, although single-electron processes are also possible. nih.govresearchgate.net

In one proposed pathway for the diamination of dienes, a Cu(I) catalyst homolytically cleaves the N-N bond of a diaziridinone nitrogen source. nih.gov This step, identified as the rate-determining step through kinetic studies, forms Cu(III) and Cu(II) species that are in rapid equilibrium. nih.gov For C-H amination reactions leading to piperidines, a Cu(I)/Cu(II) pathway was proposed based on mechanistic investigations. researchgate.net Studies using N-fluoride amides and a tris(pyrazolyl)borate copper complex suggest a mechanism where the cleavage of the N-F and C-H bonds is specifically dependent on the copper catalyst. acs.org

In some amination reactions, particularly those involving aqueous ammonia (B1221849), a disproportionation pathway has been proposed. acs.org This pathway is initiated by the deprotonation of ammonia bound to the copper center, followed by reductive elimination from a Cu(III) intermediate, which is generated via the disproportionation of lower-valent copper species. acs.org The precise nature of the active copper species and the operative catalytic cycle can be highly dependent on the specific substrates, ligands, and reaction conditions employed.

| Catalytic Cycle Step | Description | Relevant Copper Species |

| Catalyst Activation | The initial copper precatalyst is converted into the active catalytic species. | Cu(I) or Cu(II) |

| Nitrogen Source Activation | The copper catalyst interacts with the nitrogen source (e.g., N-fluoride amide) to generate a reactive intermediate. | Copper-nitrene or Copper-amido |

| C-H Bond Cleavage | The copper intermediate facilitates the cleavage of a specific C-H bond in the substrate. | Cu(II) or Cu(III) |

| C-N Bond Formation | A new carbon-nitrogen bond is formed, typically through reductive elimination, leading to the cyclized product. | Cu(III) -> Cu(I) |

| Catalyst Regeneration | The active copper catalyst is regenerated, allowing the cycle to continue. | Cu(I) |

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex mechanisms of organometallic reactions and understanding the structural properties of molecules like this compound.

Density Functional Theory (DFT) is widely used to model reaction mechanisms and predict molecular properties. whiterose.ac.uk In the context of piperidine synthesis, DFT calculations have been employed to study the ligand-controlled β-arylation of N-Boc-piperidines. rsc.org These studies indicated that the reductive elimination steps leading to either α- or β-arylated products are selectivity-determining. rsc.org

DFT methods are also used to calculate the energies of reactants, intermediates, transition states, and products, providing a complete free energy profile of a reaction. researchgate.net For instance, the free energy profile for the copper-catalyzed C-H amination with N-fluoride amides has been computationally mapped. researchgate.net Furthermore, DFT calculations have been instrumental in studying the rotational barriers of functional groups in various molecules, which is relevant for understanding the conformational dynamics of the N-Boc group. mdpi.comnih.gov The choice of DFT method and basis set can influence the accuracy of these calculations, with methods like B3LYP/6-31G* being benchmarked for specific reaction types. whiterose.ac.uk

Computational modeling is crucial for elucidating the structure and energetics of transient reaction intermediates that are often difficult to observe or isolate experimentally. acs.org In copper-catalyzed C-H amination, DFT calculations support the involvement of key intermediates such as copper-nitrene or copper-amido species. nih.govwikipedia.org

Experimental studies, which include the isolation and structural characterization of pertinent complexes, provide validation for computational models. nih.govresearchgate.net For example, a fluorinated copper(II) complex, considered relevant to the mechanistic pathway of C-H amination, has been isolated and characterized, lending support to proposed catalytic cycles. nih.govresearchgate.net Computational analysis of these intermediates helps to understand their electronic structure and reactivity, explaining observed reaction outcomes and selectivity. rsc.org For example, DFT calculations on the palladium-catalyzed arylation of N-Boc-piperidine started from a common α-palladated intermediate to rationalize the observed selectivity. rsc.org

The conformational flexibility of the piperidine ring and the rotational barrier of its substituents, such as the N-Boc group, are critical determinants of a molecule's shape and biological activity. nih.govresearchgate.net The rotation around the C–N amide bond of the tert-butoxycarbonyl (Boc) group is known to be hindered, leading to the existence of distinct conformers that can often be observed by NMR spectroscopy at low temperatures. researchgate.net

Computational studies, using methods like DFT, are employed to calculate the energy barriers associated with these rotational processes. mdpi.com One-dimensional potential energy surface (PES) scans are performed by varying the relevant torsion angle (e.g., O=C-N-C) to determine the rotational barrier. mdpi.com For N-benzhydrylformamides, DFT calculations have shown that the rotational barriers of the formyl group are significantly higher than those of aryl groups. mdpi.com Similar studies on N-aryl compounds have shown that aromatization of the heterocyclic ring can significantly increase the rotational barrier around the N-C axis. researchgate.net These computational findings, often corroborated by dynamic NMR experiments, provide a detailed picture of the conformational landscape of N-Boc protected piperidines. mdpi.comresearchgate.net

| Computational Method | Application in Studying this compound | Key Insights Provided |

| Density Functional Theory (DFT) | Calculating reaction energy profiles for synthesis. | Understanding reaction feasibility and selectivity (e.g., β-arylation). rsc.org |

| DFT and NMR Spectroscopy | Elucidating structures of reaction intermediates. | Characterizing transient species like copper-nitrene complexes. researchgate.netwikipedia.org |

| DFT and Dynamic NMR | Determining conformational flexibility and rotational barriers. | Quantifying the energy barrier for N-Boc group rotation and piperidine ring conformations. mdpi.comresearchgate.netresearchgate.net |

| Potential Energy Surface (PES) Scan | Investigating the energetics of bond rotation. | Mapping the energy changes during the rotation of the N-Boc group. mdpi.com |

Activation Energy Profiling for Deprotonation

The deprotonation of N-Boc-piperidine is a fundamental transformation for the introduction of functional groups at the α-position to the nitrogen atom. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and energetics of this reaction.

While specific activation energy profiles for the deprotonation of this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational studies on the parent N-Boc-piperidine. A notable study investigated the asymmetric deprotonation of N-Boc-piperidine using a complex of a sec-alkyllithium and the chiral ligand (-)-sparteine. nih.gov This research provides a foundational understanding of the factors governing the activation energy of deprotonation in this ring system.

Computational analysis of the deprotonation of N-Boc-piperidine revealed that the process has a considerably higher activation energy compared to the analogous deprotonation of N-Boc-pyrrolidine. nih.gov This finding is in good agreement with experimental observations, where the lithiation of N-Boc-piperidine is a much slower process. nih.gov The study identified that the preferentially removed proton is the thermodynamically least acidic α-hydrogen, a counterintuitive finding that highlights the complexity of the reaction mechanism. nih.gov

The presence of a substituent on the piperidine ring can further influence the activation energy. For instance, the deprotonation of N-Boc-4-tosyloxypiperidine also showed preferential removal of the pro-S hydrogen. nih.gov For this compound, the C-3 ethanol (B145695) substituent would introduce additional steric and electronic effects that would modulate the activation energy profile for deprotonation at the C-2 and C-6 positions. The electron-donating nature of the alkyl group could potentially increase the activation energy for deprotonation, while the hydroxyl group could engage in intramolecular interactions, further altering the stability of the transition state.

A hypothetical activation energy profile for the deprotonation of this compound would need to consider the conformational preferences of the piperidine ring and the orientation of the 3-ethanol substituent. The computational approach would typically involve locating the transition state structures for the removal of each of the α-protons by the lithium-sparteine complex and calculating the corresponding activation energies.

Table 1: Comparative Data on Asymmetric Deprotonation of N-Boc-Heterocycles

| Substrate | Deprotonation Agent | Key Computational Finding | Reference |

| N-Boc-piperidine | sec-BuLi/(-)-sparteine | Higher activation energy than N-Boc-pyrrolidine; preferential removal of thermodynamically least acidic proton. | nih.gov |

| N-Boc-pyrrolidine | sec-BuLi/(-)-sparteine | Lower activation energy compared to N-Boc-piperidine. | nih.gov |

| N-Boc-4-tosyloxypiperidine | sec-BuLi/(-)-sparteine | Preferential transfer of the pro-S hydrogen. | nih.gov |

This table presents data for related compounds to illustrate the principles of activation energy profiling in this class of molecules.

Molecular Docking and Bioinformatics in Biocatalysis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules like this compound. The asymmetric reduction of a corresponding ketone precursor, N-Boc-3-piperidone, is a key strategy. Molecular docking and bioinformatics are powerful tools to understand and engineer the enzymes, typically ketoreductases (KREDs) or aldo-keto reductases (AKRs), that catalyze these reactions.

While studies specifically detailing the biocatalysis of this compound are scarce, extensive research on the synthesis of its enantiomer, (S)-N-Boc-3-hydroxypiperidine, provides a wealth of relevant information. nih.govmdpi.comresearchgate.netderpharmachemica.comnih.gov In one such study, molecular simulations were employed to understand the structural basis for the high enantioselectivity of a thermostable aldo-keto reductase (AKR-43) in the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine. nih.gov

The molecular docking simulations revealed the binding mode of the substrate, N-Boc-3-piperidone, and the cofactor within the active site of the enzyme. nih.gov These models supported a classic ordered two-step catalytic mechanism and provided a rationale for the observed (S)-enantioselectivity. nih.gov By analyzing the interactions between the substrate and the amino acid residues of the active site, researchers can identify key residues responsible for substrate recognition and stereocontrol. This knowledge is crucial for enzyme engineering efforts aimed at altering or improving substrate specificity and enantioselectivity.

Bioinformatics plays a crucial role in identifying potential ketoreductase candidates from genomic databases. By searching for conserved motifs and sequence homology to known KREDs with desired activities, new enzymes can be discovered and characterized. For instance, several studies have reported the successful identification and application of KREDs from various microbial sources for the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.comresearchgate.netderpharmachemica.comnih.gov

Table 2: Enzymes Used in the Biocatalytic Reduction of N-Boc-3-piperidone

| Enzyme | Source Organism | Product Enantiomer | Key Findings | Reference |

| Aldo-keto reductase (AKR-43) | Not Specified | (S) | High thermostability and enantioselectivity; molecular simulations elucidated the structural basis for selectivity. | nih.gov |

| Ketoreductase (KRED) | Not Specified | (S) | Co-expression with glucose dehydrogenase for cofactor regeneration. | mdpi.com |

| Ketoreductase (KRED 110) | Commercial Kit | (S) | Optimization of reaction conditions to reduce enzyme loading and reaction time. | derpharmachemica.com |

| (R)-specific carbonyl reductase (CprCR) | Candida parapsilosis | (S) | An (R)-specific enzyme that produces the (S)-product from the prochiral ketone. | nih.gov |

This table summarizes findings from studies on the synthesis of the closely related (S)-enantiomer, illustrating the application of biocatalysis and the types of enzymes involved.

Advanced Analytical and Characterization Methodologies for Chiral Piperidine Derivatives

Enantiomeric Purity Determination

Establishing the enantiomeric excess (e.e.) is critical for chiral compounds, as different enantiomers can exhibit varied biological activities.

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely adopted method for analyzing chiral piperidine (B6355638) derivatives. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. For instance, a method analogous to the separation of (R)- and (S)-1-Boc-3-hydroxypiperidine can be employed, utilizing a column like Chiralpak IC-3. pdx.edu The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative with faster analysis times, using supercritical CO2 as the main mobile phase component. nih.gov Gas Chromatography (GC) can also be used, often requiring derivatization of the analyte to increase its volatility. chemicalbook.com Capillary Electrophoresis (CE) provides high separation efficiency with minimal sample consumption, making it a powerful tool for chiral analysis. chemdiv.com

Table 1: Representative Chiral HPLC Conditions for Piperidine Derivatives

| Parameter | Condition | Rationale |

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Proven effective for resolving enantiomers of similar piperidine structures. pdx.edunih.gov |

| Mobile Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 95:5 v/v) | Balances analyte retention and enantioselective interactions with the CSP. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Provides optimal resolution and peak shape. vscht.cz |

| Detection | UV at 210-230 nm | The Boc-carbamate group provides sufficient chromophore for UV detection. nih.govvscht.cz |

| Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence the thermodynamics of the chiral recognition process. nih.gov |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (a mirror image). This characteristic makes CD spectroscopy a valuable tool for distinguishing between the (R) and (S) enantiomers of 1-N-Boc-Piperidine-3-ethanol. While the specific spectrum would need to be experimentally determined, the (R)-enantiomer would exhibit a unique Cotton effect curve, and its antipode, the (S)-enantiomer, would display the inverted curve. This technique can also be adapted for high-throughput screening to determine enantiomeric excess in samples. uva.nl

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. For (R)-1-N-Boc-Piperidine-3-ethanol, ¹H and ¹³C NMR confirm the connectivity of atoms. In standard achiral solvents, the NMR spectra of the (R) and (S) enantiomers are identical. To determine enantiomeric purity, chiral solvating agents or chiral lanthanide shift reagents can be added to the sample. These reagents form transient diastereomeric complexes with the enantiomers, resulting in separate, distinguishable peaks for the (R) and (S) forms in the NMR spectrum.

Variable-temperature NMR can be used to study conformational dynamics, such as the ring inversion of the piperidine moiety and restricted rotation around the N-Boc bond. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for the tert-butyl group. uhcl.edu |

| Boc -C=O | - | ~155.0 | Typical chemical shift for a carbamate carbonyl carbon. uhcl.edu |

| Boc -C(CH₃)₃ | - | ~79.5 | Quaternary carbon of the Boc group. uhcl.edu |

| Piperidine Ring Protons | 1.10 - 4.10 (m) | 25.0 - 55.0 | Complex multiplet pattern due to overlapping signals and conformational effects. thieme-connect.com |

| -CH₂CH₂OH | ~1.55 (q, 2H) | ~35.0 | Protons on the carbon adjacent to the piperidine ring. |

| -CH₂CH₂OH | ~3.65 (t, 2H) | ~60.0 | Protons on the carbon bearing the hydroxyl group, deshielded by oxygen. |

| -OH | Variable (br s, 1H) | - | Chemical shift is concentration and solvent dependent. |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. specac.com By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, a three-dimensional electron density map of the molecule can be generated. When atoms that exhibit anomalous dispersion (e.g., oxygen, or heavier atoms) are present, the absolute stereochemistry can be determined unambiguously. libretexts.org Obtaining a high-quality single crystal of this compound would allow for the unequivocal confirmation of the 'R' configuration at the C3 stereocenter. The resulting crystal structure provides precise bond lengths, bond angles, and conformational information. researchgate.net

High-Throughput Experimentation (HTE) and Screening Protocols

High-Throughput Experimentation (HTE) enables the rapid screening of numerous reaction conditions or analytical parameters in parallel. vscht.cz In the context of this compound, HTE can be applied to:

Optimize Chiral Separations: Screening a wide array of chiral stationary phases, mobile phase compositions, and temperatures to quickly identify the optimal conditions for enantiomeric separation by HPLC or SFC.

Asymmetric Synthesis Development: Rapidly evaluating different chiral catalysts, ligands, and reaction parameters to maximize the yield and enantioselectivity of the synthesis of the desired (R)-enantiomer. xml-journal.net

Enantiomeric Excess Determination: High-throughput screening protocols using optical methods, such as fluorescence and circular dichroism in microplates, have been developed to rapidly assess the enantiomeric excess of large numbers of chiral amine samples. uva.nl

Spectroscopic Characterization Techniques (e.g., IR spectroscopy, Mass Spectrometry)

Standard spectroscopic techniques are used to confirm the molecular structure and functional groups present in the compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands corresponding to its constituent functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3550 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Carbamate (Boc) | C=O stretch | 1680 - 1700 | Strong, Sharp |

| Alcohol/Ether | C-O stretch | 1050 - 1200 | Strong |

Source: General IR absorption data. doaj.orglibretexts.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺. A key fragmentation pathway for Boc-protected amines involves the loss of the Boc group or its components.

Common fragments observed in the mass spectrum of Boc-protected compounds include:

Loss of isobutylene: [M+H - 56]⁺

Loss of the entire Boc group: [M+H - 100]⁺

Formation of the tert-butyl cation: m/z = 57

Research Applications of R 1 N Boc Piperidine 3 Ethanol in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Molecular Architectures

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is therefore a cornerstone of modern medicinal chemistry. (R)-1-N-Boc-piperidine-3-ethanol serves as a key chiral precursor in this endeavor, enabling the synthesis of intricate molecular structures with defined stereochemistry. The stability afforded by the Boc protecting group, coupled with the reactivity of the ethanol (B145695) substituent, allows for a range of chemical transformations while preserving the chiral integrity of the piperidine (B6355638) core.

The piperidine ring is a prevalent motif in numerous pharmaceuticals and natural products, making the development of methods for its stereoselective substitution a significant area of research. nih.gov this compound provides a robust platform for the synthesis of various substituted piperidines. The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, which can then undergo nucleophilic substitution reactions to introduce a diverse array of substituents at the 3-position. niscpr.res.in This strategic functionalization is crucial for exploring structure-activity relationships in drug discovery programs.

Furthermore, the inherent chirality of this compound directs the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers of poly-substituted piperidines. This stereocontrol is essential for the synthesis of complex targets with multiple chiral centers. Researchers have successfully employed this building block in various synthetic strategies, including ring-closing metathesis and multi-step sequences, to generate a library of substituted piperidine derivatives with high purity. niscpr.res.in

A notable application involves the synthesis of novel heterocyclic amino acids. For instance, (R)- and (S)-piperidine-3-carboxylic acids have been converted into their corresponding β-keto esters, which then serve as precursors for the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov

The utility of this compound is prominently showcased in the total synthesis of several natural products and alkaloids. These complex molecules often possess significant biological activities, and their synthesis provides a rigorous test for new synthetic methodologies. The enantiopure nature of this compound is instrumental in achieving the desired stereochemistry of the final natural product.

For example, the enantiopure (S)-2-(piperidin-2-yl)ethanol, a related chiral building block, has been utilized in the efficient total synthesis of the natural alkaloid (+)-dumetorine. researchgate.net This highlights the importance of such chiral piperidine derivatives in constructing the core structures of complex alkaloids. While direct synthesis from this compound is not explicitly detailed in the provided information for all listed natural products, its role as a key chiral intermediate for substituted piperidines strongly suggests its applicability in the synthesis of alkaloids like epidihydropinidine (B1243738) and coniine, which feature a substituted piperidine core. The synthesis of these natural products often involves the strategic introduction of substituents onto a pre-existing chiral piperidine ring, a task for which this compound is well-suited.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.gov this compound serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates and lead compounds, providing a chiral framework that can be elaborated into a variety of bioactive molecules. chemimpex.com Its versatility allows for the development of compounds targeting a wide range of diseases. chemimpex.comnbinno.com

The Boc-protected amine facilitates controlled synthetic manipulations, and its subsequent removal under mild conditions reveals a reactive secondary amine that can be further functionalized. nbinno.com This strategic protection and deprotection sequence is a cornerstone of modern pharmaceutical synthesis.

The development of molecules that can selectively bind to specific biological targets, such as receptors and enzymes, is a primary goal of drug discovery. This compound provides a valuable scaffold for the design and synthesis of such specific ligands and inhibitors. chemimpex.comnbinno.com The piperidine ring can be appropriately substituted to optimize interactions with the binding site of a target protein.

For instance, piperidine derivatives are known to be effective as sigma receptor ligands. researchgate.net The synthesis of novel 4-(2-aminoethyl)piperidine scaffolds has led to the discovery of potent σ1 receptor ligands with antiproliferative properties. researchgate.net Molecular modeling studies have shown that the substituents on the piperidine ring play a crucial role in the binding affinity and selectivity for the σ1 receptor. researchgate.net Similarly, piperidine carboxamides have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. nih.gov

The central nervous system (CNS) is a complex network of neurons, and drugs that act on the CNS are essential for treating a wide range of neurological and psychiatric disorders. The ability of a drug to penetrate the blood-brain barrier is a critical factor in its efficacy for CNS targets. The physicochemical properties of the piperidine scaffold can be modulated to enhance CNS penetration.

This compound serves as a precursor for the synthesis of CNS-active compounds. chemimpex.com For example, a novel, chiral N-(indanyl)piperidine amide scaffold has been developed to create potent and CNS-penetrant M5-preferring positive allosteric modulators, which have potential applications in treating CNS disorders. nih.gov The synthesis of these modulators involves the coupling of a substituted piperidine carboxylic acid with a chiral amine, highlighting the importance of chiral piperidine building blocks. nih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several of these inhibitors, including alogliptin (B1666894) and linagliptin, feature a substituted piperidine ring as a key structural element. nbinno.combeilstein-journals.org this compound is a crucial intermediate in the synthesis of these important antidiabetic drugs. nbinno.com

The (R)-3-aminopiperidine moiety, which can be derived from this compound, is a key pharmacophore that interacts with the active site of the DPP-4 enzyme. beilstein-journals.org The synthesis of alogliptin involves the coupling of (R)-3-aminopiperidine with a pyrimidinedione derivative. beilstein-journals.org The use of the enantiomerically pure (R)-isomer is critical for the drug's potency and selectivity. beilstein-journals.org The development of efficient synthetic routes to (R)-3-aminopiperidine and its protected forms, such as (R)-3-(Boc-amino)piperidine, has been a significant focus of research in the pharmaceutical industry. chemicalbook.com

Interactive Data Tables

Table 1: Research Applications of this compound and its Derivatives

| Application Category | Specific Use | Key Findings |

| Asymmetric Synthesis | Construction of Substituted Piperidines | Provides a chiral scaffold for stereoselective functionalization. niscpr.res.in |

| Total Synthesis of Natural Products | Enables the synthesis of complex alkaloids with defined stereochemistry. researchgate.net | |

| Pharmaceutical Intermediates | Development of Receptor Ligands | Serves as a precursor for potent and selective sigma receptor ligands. researchgate.net |

| Development of Enzyme Inhibitors | Used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. nih.gov | |

| Intermediates for CNS Drugs | Precursor for CNS-penetrant M5-preferring positive allosteric modulators. nih.gov | |

| Precursors for Antidiabetic Agents | Crucial intermediate in the synthesis of DPP-4 inhibitors like alogliptin. nbinno.combeilstein-journals.org |

Precursors for Anti-tumor Drugs (e.g., Ibrutinib)

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceutical compounds, most notably the anti-tumor drug Ibrutinib. chemimpex.com Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used in the treatment of certain cancers.

The synthesis of Ibrutinib often involves the use of a chiral piperidine moiety, which can be derived from this compound. Although various synthetic routes to Ibrutinib exist, many rely on the coupling of a protected piperidine derivative with the pyrazolopyrimidine core of the drug. google.comresearchgate.netgoogle.com For instance, a common strategy involves the deprotection of the Boc group from a piperidine intermediate to reveal a secondary amine, which is then acylated to complete the Ibrutinib structure. google.com The specific (R)-configuration of the piperidine ring is essential for the drug's efficacy.

| Drug | Therapeutic Area | Role of this compound |

| Ibrutinib | Oncology | Precursor for the chiral piperidine moiety |

Role in Agrochemical Development

The application of this compound extends to the field of agrochemicals. chemimpex.com Piperidine-based compounds are known to exhibit a range of biological activities, making them valuable scaffolds for the development of new pesticides and herbicides. The structural features of this compound allow for its incorporation into larger molecules, potentially leading to the discovery of novel agrochemicals with improved efficacy and selectivity. chemimpex.com Research in this area focuses on synthesizing derivatives that can effectively target specific pests or weeds while minimizing harm to non-target organisms and the environment.

Applications in Material Science (e.g., polymers, coatings, adhesives)

In the realm of material science, this compound and its analogs are being explored for the creation of new polymers, coatings, and adhesives with unique properties. chemimpex.com The piperidine unit can be incorporated into polymer chains to enhance their mechanical properties or to introduce specific functionalities. For example, polymers containing piperidine derivatives may exhibit improved thermal stability or altered solubility characteristics. The hydroxyl group of this compound provides a reactive site for polymerization or for grafting onto surfaces to create specialized coatings and adhesives. chemimpex.com

| Application | Function of this compound |

| Polymers | Incorporation into polymer backbones to modify properties. |

| Coatings | Used to create materials with unique surface properties. chemimpex.com |

| Adhesives | Component in the formulation of specialized adhesives. chemimpex.com |

Sustainable and Green Chemistry Approaches in Piperidine Synthesis

Development of Eco-Friendly Synthetic Routes

The development of eco-friendly synthetic routes for piperidines is a key area of research in modern organic chemistry. nih.gov Traditional methods for synthesizing the piperidine (B6355638) ring often involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. dtic.mil Green chemistry approaches seek to address these shortcomings by redesigning synthetic pathways to be more benign. Key strategies include the use of non-toxic catalysts, renewable starting materials, and alternative reaction media like water, as well as the implementation of solvent-free reaction conditions. nih.govnih.govresearchgate.net

Non-Toxic Catalysis

A major focus in green piperidine synthesis is the replacement of toxic and expensive heavy metal catalysts with more environmentally benign alternatives. nih.gov While transition metals like palladium, rhodium, and ruthenium are highly effective for the hydrogenation of pyridine (B92270) precursors to piperidines, they pose environmental and health risks. nih.govdtic.mil

Recent advancements have highlighted the potential of catalysts based on more abundant and less toxic metals, such as iron. nih.gov Additionally, organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool for the stereoselective synthesis of piperidines, avoiding the use of any metals. nih.gov Researchers have also developed metal-free approaches, such as a one-pot reaction from halogenated amides to piperidines, which avoids the need for metal catalysts altogether. nih.gov Another innovative metal-free method involves the use of borane (B79455) as a catalyst for the transfer hydrogenation of pyridines, offering a practical and safer alternative to high-pressure hydrogenation. organic-chemistry.org

| Catalytic System | Substrate Example | Product Type | Key Advantage |

| Iron-based catalysts | Pyridine derivatives | Substituted piperidines | Utilizes a non-toxic, earth-abundant metal. nih.gov |

| Organocatalysts (e.g., Proline) | Cyclic imines and ketones | 2-Substituted piperidines | Avoids the use of metal catalysts, often with high stereoselectivity. acs.org |

| Borane catalysis | Pyridine derivatives | cis-Piperidines | Metal-free transfer hydrogenation, avoiding high-pressure H2 gas. organic-chemistry.org |

| Metal-free (one-pot) | Halogenated amides | N-substituted piperidines | Avoids metal catalysts, mild reaction conditions. nih.gov |

Water-Initiated Processes

The use of water as a solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over volatile organic solvents. nih.gov While many organic reactions are traditionally performed under anhydrous conditions, a growing number of synthetic methods for piperidines have been adapted to or specifically designed for aqueous media. acsgcipr.org

For instance, the hydrogenation of pyridine derivatives to piperidines can be successfully carried out in water, sometimes preventing side reactions like racemization. nih.gov Rhodium-catalyzed hydrogenation of aromatic rings has been shown to be effective in water at moderate temperatures and pressures. organic-chemistry.org Water can also mediate reactions, such as in the pseudo three-component synthesis of piperidinols, where it facilitates intramolecular cyclization. nih.govresearchgate.net Researchers have also explored trapping highly reactive intermediates like methanimine (B1209239) in aqueous aza-Diels–Alder reactions to form piperidine-based heterocycles. acs.org

Solvent-Free Reactions

Eliminating the solvent altogether represents an ideal green chemistry scenario, as it reduces waste, simplifies purification, and can lower energy consumption. nih.gov Solvent-free reactions, often facilitated by microwave irradiation, have been developed for the synthesis of piperidine-related structures. researchgate.net These methods can lead to significantly shorter reaction times and improved yields compared to conventional heating in solvents. For example, N-substituted piperidones and piperazinediones have been efficiently synthesized from N-Boc protected precursors under solvent-free, microwave-assisted conditions. nih.govresearchgate.net

Waste Stream Minimization

Minimizing waste is a fundamental goal of green chemistry, often measured by metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product. rsc.org In the context of piperidine synthesis, waste reduction is achieved through several strategies. One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, significantly reduce solvent usage and purification waste. nih.gov

Furthermore, the environmental impact of piperidine itself, when used as a reagent in processes like Solid Phase Peptide Synthesis (SPPS), has come under scrutiny. nih.govresearchgate.net Piperidine is commonly used for Fmoc deprotection, but it is a controlled substance and can form harmful nitrosamines. rsc.orgresearchgate.net This has driven research into greener alternatives to piperidine and methods to reduce its consumption, such as "in situ" Fmoc removal protocols that can cut solvent use by up to 75%. peptide.com These efforts underscore the importance of considering the entire lifecycle of a chemical, from its synthesis to its application, in order to minimize its environmental footprint.

Biocatalysis as a Green Alternative

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly effective and sustainable alternative to traditional chemical methods for synthesizing chiral piperidines. nih.gov Enzymes operate under mild conditions of temperature and pH, typically in aqueous environments, and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov This high selectivity is particularly valuable for the synthesis of enantiomerically pure compounds like (R)-1-N-Boc-piperidine-3-ethanol, which are crucial intermediates for pharmaceuticals. mdpi.comresearchgate.net

A prominent example is the asymmetric reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine, a key precursor for various drugs. mdpi.comresearchgate.net This transformation has been achieved with high yields and excellent enantiomeric excess using ketoreductases (KREDs). mdpi.com To improve the efficiency and cost-effectiveness of this process, researchers have developed whole-cell biocatalyst systems that co-express the ketoreductase along with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH). This co-expression strategy avoids the need to add expensive, purified enzymes and cofactors to the reaction mixture. mdpi.com

Similarly, multi-enzyme cascades have been designed to produce protected 3-aminopiperidines from readily available amino alcohols. rsc.org These one-pot cascades combine enzymes like galactose oxidase and imine reductase to perform multiple transformations sequentially, streamlining the synthesis and reducing waste. nih.govrsc.org The use of lipases for the kinetic resolution of racemic piperidine esters has also been explored, providing access to enantiopure building blocks. researchgate.net While some N-protected piperidine derivatives show excellent enantioselectivity in these resolutions, others, like 3-piperidylcarboxylic acid derivatives, have proven more challenging. researchgate.net

| Biocatalytic Method | Enzyme(s) | Substrate | Product | Key Findings |

| Asymmetric Reduction | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Co-expression of KRED and GDH in E. coli leads to high catalytic efficiency and product yield. mdpi.com |